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Compound of Interest

Compound Name: 6-Benzofuran-2-YL-1H-indole

Cat. No.: B15130691 Get Quote

An objective analysis of the burgeoning class of benzofuran-indole derivatives reveals a

promising frontier in anticancer drug discovery. While specific data on 6-Benzofuran-2-YL-1H-
indole remains to be fully elucidated in publicly accessible research, a wealth of experimental

evidence for closely related analogues showcases significant cytotoxic activity against a range

of cancer cell lines. This guide provides a comparative overview of the anticancer performance

of these derivatives, supported by experimental data and detailed methodologies for key

assays, aimed at researchers, scientists, and drug development professionals.

The fusion of benzofuran and indole moieties has given rise to a novel class of heterocyclic

compounds with potent anticancer properties. These hybrid molecules have been shown to

target critical cellular pathways implicated in cancer progression, including receptor tyrosine

kinases and microtubule dynamics. This guide synthesizes the available preclinical data to offer

a comparative perspective on their efficacy and mechanisms of action.

Comparative Anticancer Activity of Benzofuran-
Indole Derivatives
The in vitro cytotoxic activity of various benzofuran-indole derivatives has been evaluated

against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a

measure of a compound's potency, serves as a key metric for comparison. The data presented
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below, collated from multiple studies, highlights the efficacy of these compounds, often in

comparison to established anticancer drugs.

Compound
ID/Referenc
e

Cancer Cell
Line

IC50 (µM)
Reference
Drug

Reference
Drug IC50
(µM)

Target/Mec
hanism of
Action

Compound

8aa[1]

PC9

(NSCLC)
0.32 ± 0.05 - -

EGFR

Inhibitor

A549

(NSCLC)
0.89 ± 0.10 - -

EGFR

Inhibitor

Compound

6a

HepG2

(Liver)

Strong

Activity
Doxorubicin -

Tubulin

Polymerizatio

n Inhibitor

MCF7

(Breast)

Strong

Activity
Doxorubicin -

Tubulin

Polymerizatio

n Inhibitor

Compound

6[2]

HCT-116

(Colon)
9.3 ± 0.02 Sorafenib -

VEGFR-2

Inhibitor

HepG-2

(Liver)
7.8 ± 0.025 Sorafenib -

VEGFR-2

Inhibitor

Compound

6e

HeLa

(Cervical)
9.366 - -

Induces

Autophagy

SiHa

(Cervical)
8.475 - -

Induces

Autophagy

Compound

4f[2]
Various 3.58 - 15.36 Sorafenib -

BRAF and

VEGFR-2

Inhibitor

Note: "Strong Activity" indicates that the compound exhibited potent cytotoxicity comparable or

superior to the reference drug, as specific IC50 values were not provided in the abstract.
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Key Mechanisms of Anticancer Action
Research into benzofuran-indole derivatives has unveiled several distinct mechanisms by

which these compounds exert their anticancer effects. Two prominent pathways are the

inhibition of the Epidermal Growth Factor Receptor (EGFR) and the disruption of microtubule

dynamics through the inhibition of tubulin polymerization.

EGFR Signaling Pathway Inhibition
Certain benzofuran-indole hybrids have been identified as potent inhibitors of EGFR, a receptor

tyrosine kinase that is often overexpressed in non-small-cell lung cancer (NSCLC) and other

malignancies.[1] By blocking the phosphorylation of EGFR, these compounds can halt

downstream signaling cascades that promote cell proliferation, survival, and migration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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